2-chloro-N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
2-CHLORO-N~1~-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a variety of functional groups, including chloro, diethylamino, methoxy, and hydrazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:
Formation of the core structure: This involves the preparation of the benzamide core through a series of reactions such as Friedel-Crafts acylation.
Introduction of functional groups: The chloro, diethylamino, methoxy, and hydrazino groups are introduced through various substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, often under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various types of chemical reactions:
Oxidation: The methoxy and diethylamino groups can be oxidized under strong oxidizing conditions.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while substitution of the chloro group could yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific targets and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N~1~-[(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: Similar structure but with dimethylamino instead of diethylamino.
2-CHLORO-N~1~-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: Similar structure but with hydroxy instead of methoxy.
Uniqueness
The uniqueness of 2-CHLORO-N~1~-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C32H31ClN4O3 |
---|---|
Molecular Weight |
555.1 g/mol |
IUPAC Name |
2-chloro-N-[(E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C32H31ClN4O3/c1-4-37(5-2)24-17-14-22(15-18-24)20-29(35-31(38)26-12-8-9-13-28(26)33)32(39)36-34-21-27-25-11-7-6-10-23(25)16-19-30(27)40-3/h6-21H,4-5H2,1-3H3,(H,35,38)(H,36,39)/b29-20+,34-21+ |
InChI Key |
ICBKJEQJPCCUAA-LVBJXMSMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC)/NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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